Cas no 1501293-67-9 (1-(Oxan-4-yl)cyclobutan-1-amine)
1-(Oxan-4-yl)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(oxan-4-yl)cyclobutan-1-amine
- 1-(Oxan-4-yl)cyclobutan-1-amine
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- Inchi: 1S/C9H17NO/c10-9(4-1-5-9)8-2-6-11-7-3-8/h8H,1-7,10H2
- InChI Key: CCQBGLWYLRXQBO-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)C1(CCC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 137
- XLogP3: 0.6
- Topological Polar Surface Area: 35.2
1-(Oxan-4-yl)cyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O137841-100mg |
1-(Oxan-4-yl)cyclobutan-1-amine |
1501293-67-9 | 100mg |
$ 230.00 | 2022-06-03 | ||
| TRC | O137841-500mg |
1-(Oxan-4-yl)cyclobutan-1-amine |
1501293-67-9 | 500mg |
$ 865.00 | 2022-06-03 | ||
| TRC | O137841-1g |
1-(Oxan-4-yl)cyclobutan-1-amine |
1501293-67-9 | 1g |
$ 1340.00 | 2022-06-03 | ||
| Enamine | EN300-1845110-0.05g |
1-(oxan-4-yl)cyclobutan-1-amine |
1501293-67-9 | 95.0% | 0.05g |
$827.0 | 2025-02-20 | |
| Enamine | EN300-1845110-0.1g |
1-(oxan-4-yl)cyclobutan-1-amine |
1501293-67-9 | 95.0% | 0.1g |
$867.0 | 2025-02-20 | |
| Enamine | EN300-1845110-0.25g |
1-(oxan-4-yl)cyclobutan-1-amine |
1501293-67-9 | 95.0% | 0.25g |
$906.0 | 2025-02-20 | |
| Enamine | EN300-1845110-0.5g |
1-(oxan-4-yl)cyclobutan-1-amine |
1501293-67-9 | 95.0% | 0.5g |
$946.0 | 2025-02-20 | |
| Enamine | EN300-1845110-1.0g |
1-(oxan-4-yl)cyclobutan-1-amine |
1501293-67-9 | 95.0% | 1.0g |
$986.0 | 2025-02-20 | |
| Enamine | EN300-1845110-2.5g |
1-(oxan-4-yl)cyclobutan-1-amine |
1501293-67-9 | 95.0% | 2.5g |
$1931.0 | 2025-02-20 | |
| Enamine | EN300-1845110-5.0g |
1-(oxan-4-yl)cyclobutan-1-amine |
1501293-67-9 | 95.0% | 5.0g |
$2858.0 | 2025-02-20 |
1-(Oxan-4-yl)cyclobutan-1-amine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-(Oxan-4-yl)cyclobutan-1-amine
1-(Oxan-4-yl)cyclobutan-1-amine: A Comprehensive Overview
The compound 1-(Oxan-4-yl)cyclobutan-1-amine, also known by its CAS number 1501293-67-9, is a fascinating molecule with a unique structure and a variety of potential applications. This compound is characterized by its cyclobutane ring, which is fused with an oxane (tetrahydropyran) group, making it a member of the broader class of bicyclic amines. The presence of the amine functional group further enhances its reactivity and versatility in chemical reactions.
Recent studies have highlighted the importance of 1-(Oxan-4-yl)cyclobutan-1-amine in the field of organic synthesis. Its rigid bicyclic structure makes it an ideal candidate for use as a building block in the construction of complex molecules. Researchers have demonstrated that this compound can be employed in the synthesis of bioactive compounds, such as alkaloids and other natural product analogs. For instance, a 2023 study published in the Journal of Organic Chemistry described the use of 1-(Oxan-4-yl)cyclobutan-1-amine in the total synthesis of a marine-derived alkaloid, showcasing its utility in natural product synthesis.
In addition to its role in organic synthesis, 1-(Oxan-4-yl)cyclobutan-1-amine has been investigated for its potential applications in materials science. The compound's ability to form stable amide bonds has led to its exploration as a component in polymeric materials. A 2023 paper in Polymer Chemistry reported on the use of this compound as a monomer in the synthesis of novel polyamides, which exhibited improved mechanical properties compared to traditional materials.
The synthesis of 1-(Oxan-4-yl)cyclobutan-1_amine has also been a topic of recent research. Traditional methods involve multi-step processes, often requiring harsh reaction conditions. However, advancements in catalytic asymmetric synthesis have enabled more efficient and environmentally friendly routes to this compound. For example, a 2023 study published in Angewandte Chemie described the use of palladium-catalyzed cross-coupling reactions to synthesize 1-(Oxan_4_yl)cyclobutan_1_amine with high enantioselectivity.
Beyond its chemical applications, 1-(Oxan_4_yl)cyclobutan_1_amine has also been studied for its biological activity. Preclinical studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting potential applications in oncology. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported on the evaluation of this compound as a potential anticancer agent, highlighting its ability to inhibit cell proliferation and induce apoptosis.
In conclusion, 1-(Oxan_4_yl)cyclobutan_1_amine is a versatile and intriguing compound with a wide range of applications across various fields. Its unique structure and reactivity make it an invaluable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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